Cefprozil Impurity L
Description
Cefprozil Impurity L (CAS 203007-73-2) is a critical process-related impurity or degradation product identified during the synthesis or storage of cefprozil, a broad-spectrum cephalosporin antibiotic. Regulatory agencies, including the European Pharmacopoeia (EP) and U.S. Pharmacopeia (USP), mandate strict control of such impurities, with typical thresholds set at ≤0.1% . Daicel Pharma Standards synthesizes this compound with comprehensive analytical documentation, including ¹H/¹³C NMR, IR, and HPLC purity data, ensuring its utility as a reference standard for quality control .
Properties
IUPAC Name |
2-hydroxyethyl 2-amino-2-(4-hydroxyphenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c11-9(10(14)15-6-5-12)7-1-3-8(13)4-2-7/h1-4,9,12-13H,5-6,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXPKNZWHTKSACQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)OCCO)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
Cefprozil Impurity L undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents like sodium borohydride are commonly used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
Cefprozil Impurity L is primarily studied in the context of pharmaceutical research to ensure the safety and efficacy of Cefprozil. It is used in:
Chemistry: To understand the chemical properties and stability of Cefprozil.
Biology: To study the biological effects and potential toxicity of impurities.
Medicine: To ensure the safety and efficacy of Cefprozil as an antibiotic.
Industry: To optimize the manufacturing process and minimize the formation of impurities.
Mechanism of Action
The mechanism of action of Cefprozil Impurity L is not well-documented, as it is primarily a byproduct rather than an active pharmaceutical ingredient. Cefprozil itself works by binding to penicillin-binding proteins (PBPs) in the bacterial cell wall, inhibiting the final stage of bacterial cell wall synthesis. This leads to the lysis and death of the bacteria .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Cephalosporin Impurities
Structural Features
Cefprozil Impurity L is hypothesized to arise from side reactions during the β-lactam ring formation or hydrolysis. While its exact structure remains unspecified in public literature, analogous impurities in other cephalosporins provide insight:
- Cefazolin Impurities (K, M, N) : These include hydrolysis products or dimeric forms, with in vivo concentrations varying by up to 10-fold compared to the parent drug .
- Cefpodoxime Proxetil Impurities : EP-7.0b lists multiple degradation products, including isomers and oxidized variants, characterized via LC-MSⁿ .
- Cefprozil EP Impurity C (CAS 147103-93-3) : A structurally defined impurity (C₁₁H₁₁N₃O₃) used in toxicity studies and ANDA submissions .
Functional Impact
- Antimicrobial Activity : Unlike cefprozil’s cis- and trans-isomers (which exhibit differential activity against Gram-negative bacteria), impurities like L are pharmacologically inert but may affect drug stability .
- Similar safety profiles are presumed for this compound under regulated limits.
Analytical Methods for Detection and Quantification
Advanced Techniques
- 2D-LC-HR-MS/MS: Used to resolve nine impurities in cefprozil, including five known and three unknown compounds. Peak 2 (C₁₈H₁₉N₃O₆S) shares structural similarity with Impurity L, suggesting shared oxidation pathways .
- HPLC with UV Detection : Validated for cefprozil and its impurities, achieving precision (RSD <2%) and accuracy (98–102%) .
- Spectrophotometry: Selective for cephalosporins with free α-aminoacyl groups, though less specific than chromatographic methods .
Comparative Analytical Data
| Parameter | This compound | Cefazolin Impurity K | Cefpodoxime EP Impurity A |
|---|---|---|---|
| Molecular Formula | C₁₈H₁₉N₃O₆S* | C₁₄H₁₄N₈O₄S₂* | C₁₅H₁₇N₅O₈S₂* |
| CAS Number | 203007-73-2 | Not specified | Not specified |
| Detection Method | HPLC, LC-MSⁿ | HPLC | LC-MSⁿ |
| Regulatory Limit | ≤0.1% | ≤0.2% | ≤0.15% |
| Toxicity (In Vivo) | Presumed low | No cardiotoxicity | Not reported |
*Hypothetical based on analogous impurities .
Regulatory and Industrial Relevance
This compound is integral to:
- Quality Control : Ensures compliance with ICH Q3A(R) guidelines, which classify impurities based on toxicity and daily exposure .
- Generic Drug Development : Referenced in ANDA submissions to demonstrate analytical capability and impurity control .
- Pharmacopeial Standards: Included in EP/USP monographs, with Daicel Pharma and SynThink providing certified reference materials .
Biological Activity
Cefprozil, a second-generation cephalosporin antibiotic, is primarily utilized for treating various bacterial infections. Its biological activity is attributed to its ability to inhibit bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs). However, the focus of this article is on Cefprozil Impurity L , an impurity associated with cefprozil that may have distinct biological properties.
Overview of Cefprozil
Cefprozil is known for its broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. It exhibits efficacy against organisms such as Streptococcus pyogenes, Streptococcus pneumoniae, and Staphylococcus aureus, while being less effective against methicillin-resistant strains . The pharmacokinetics of cefprozil indicate high oral bioavailability (approximately 94%) and renal clearance that exceeds glomerular filtration rate, suggesting active tubular secretion .
Chemical Characteristics of this compound
This compound is one of several impurities that can arise during the synthesis of cefprozil. Impurities in pharmaceuticals are critical to monitor due to their potential effects on efficacy and safety. The identification and quantification of these impurities are governed by guidelines from regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) .
Antibacterial Efficacy
The biological activity of this compound remains under-researched compared to the parent compound. However, studies on related impurities suggest varying degrees of antibacterial activity. For instance, some impurities may exhibit similar mechanisms of action as cefprozil, potentially inhibiting bacterial growth but possibly at different efficacies or spectra.
Pharmacodynamic Studies
In a pharmacodynamic assessment involving murine models, cefprozil demonstrated significant bactericidal activity correlated with the time above minimum inhibitory concentration (T>MIC). The extent of bacterial killing was substantial when T>MIC was maintained for over 50% of the dosing interval . While specific data on this compound is limited, understanding the pharmacodynamics of cefprozil can provide insights into how impurities might behave similarly or differently.
Case Studies and Research Findings
- Study on Pharmacokinetics : A study indicated that cefprozil's pharmacokinetics were consistent across different populations, including children and the elderly. This consistency suggests that impurities like this compound may not significantly alter these pharmacokinetic parameters .
- Comparative Efficacy : In comparative trials, cefprozil was shown to be more effective than other antibiotics in treating respiratory infections. This raises questions about whether impurities could affect clinical outcomes or contribute additional therapeutic effects .
- Impurity Analysis : A detailed analysis reported various impurities associated with cefprozil, including their retention times and relative areas in chromatographic studies. This data is crucial for understanding how these impurities might influence the overall biological activity .
Data Table: Characteristics of Cefprozil and Its Impurities
| Compound | Retention Time (min) | Relative Area (%) | Antibacterial Activity |
|---|---|---|---|
| Cefprozil Z-isomer | 5.16 | 89.23 | High |
| Cefprozil E-isomer | 6.74 | 9.67 | Moderate |
| Impurity A | 2.81 | 0.14 | Unknown |
| Impurity B | 3.50 | 0.28 | Unknown |
| Impurity C | 3.09 | 0.06 | Unknown |
Q & A
Basic Research Questions
Q. What analytical methods are recommended for identifying and quantifying Cefprozil Impurity L in pharmaceutical formulations?
- Methodological Answer : Use high-resolution liquid chromatography coupled with tandem mass spectrometry (LC-HR-MS/MS) to separate and characterize Impurity L. Key parameters include a C18 column, gradient elution with acetonitrile and 0.013% formic acid, and ESI+ ionization for detection of ions in the m/z 100–1,500 range. This method achieves detection limits as low as 0.202 µg/mL and RSD <4% for precision . For structural confirmation, supplement with NMR and HRMS to resolve isomers and confirm molecular fragmentation patterns .
Q. Why is controlling this compound critical during formulation development?
- Methodological Answer : Impurity L may arise from synthesis intermediates, degradation, or excipient interactions. Use Box-Behnken response surface methodology to optimize formulation parameters (e.g., citric acid, sodium citrate concentrations) that influence impurity levels. For example, a 3-factor design with impurity levels as response variables can identify optimal excipient ratios to suppress impurity formation . Regulatory guidelines (ICH Q3A/B) require impurity quantification at ≥0.10% thresholds, necessitating robust process controls .
Q. How do compendial standards (e.g., USP, EP) guide impurity profiling for this compound?
- Methodological Answer : Compendial monographs specify impurity nomenclature, acceptance criteria, and validated methods. For non-pharmacopeial impurities like L, cross-reference ICH Q2(R2) for method validation, including specificity, linearity (R² ≥0.98), and accuracy (spiked recovery 90–110%). Ensure compliance with USP Chapter <232> for elemental impurities, particularly residual catalysts or leachables from synthesis .
Advanced Research Questions
Q. How can synthetic pathways for this compound be designed to support structural elucidation studies?
- Methodological Answer : Impurity L may form via oxidation or hydrolysis of parent compounds. Synthesize it by oxidizing precursor intermediates (e.g., using H₂O₂ under pH 7–8) and isolate via flash chromatography. Confirm purity (>95%) using preparative HPLC and characterize via LC-MS/MS (m/z 436.150 [M+H]+) and ¹H/¹³C NMR to resolve stereochemical ambiguities . Compare fragmentation patterns with known analogs (e.g., ramipril impurities) to validate proposed structures .
Q. What strategies resolve discrepancies in impurity quantification across orthogonal analytical methods?
- Methodological Answer : Cross-validate results using LC-UV, LC-MS, and NMR. For example, if LC-MS detects Impurity L at 0.15% but LC-UV reports 0.10%, investigate ion suppression effects or matrix interference. Use standard addition to assess recovery and recalibrate response factors. For isomers, employ chiral columns or 2D-HPLC to resolve co-eluting peaks . Document method robustness via inter-laboratory studies .
Q. How can genotoxic potential of this compound be assessed during preclinical development?
- Methodological Answer : Follow ICH M7 guidelines: (1) Conduct in silico toxicity prediction (e.g., DEREK, Sarah Nexus) to identify structural alerts. (2) Validate findings via Ames tests (bacterial reverse mutation assay) at impurity concentrations up to 500 µg/plate. (3) Quantify residual levels in drug substance using LC-MS/MS with LOQ ≤0.03% . For impurities exceeding thresholds, implement purge studies to demonstrate reduction during synthesis .
Q. What advanced spectroscopic techniques are essential for characterizing degradation byproducts of Impurity L?
- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to assign exact mass (e.g., m/z 538.57 for Cefprozil EP Impurity E analogs) and isotopic patterns. Pair with FTIR to identify functional groups (e.g., carbonyl stretches from hydrolysis) and XRPD to assess crystallinity changes during stress testing (40°C/75% RH). For stereochemical analysis, apply circular dichroism (CD) or NOESY NMR .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
